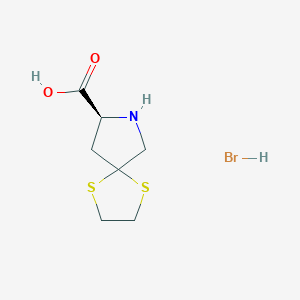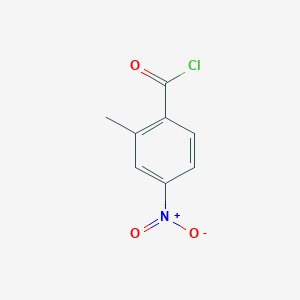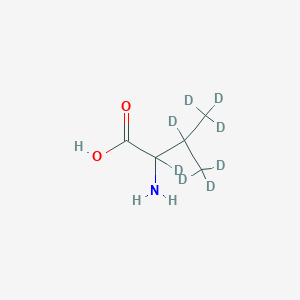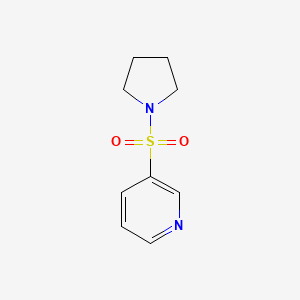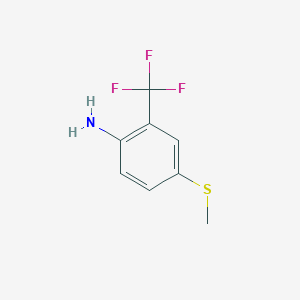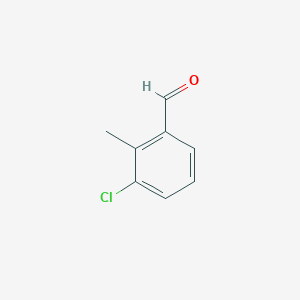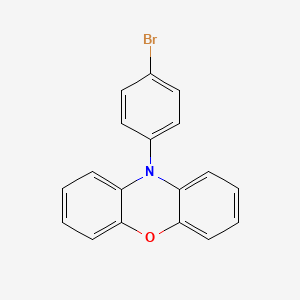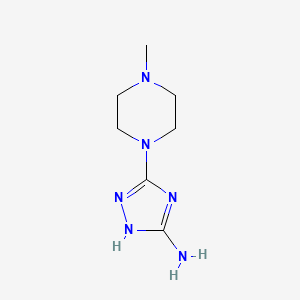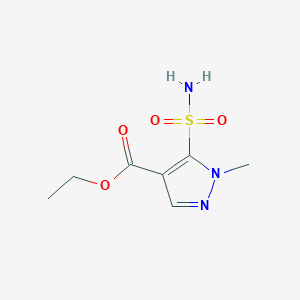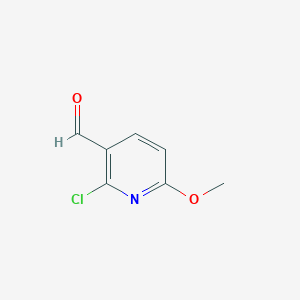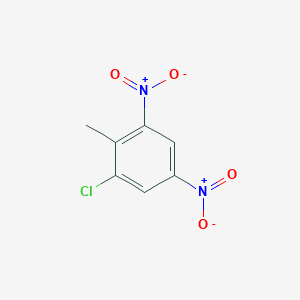
(4-Fluoro-3-fenoxifenil)metanol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Análisis de Interacción Intermolecular
El compuesto puede ser usado en el análisis de interacciones intermoleculares . Un derivado de 1,2,4 triazoles, a saber, 3-(4-fluoro-3-fenoxifenil)-1-((4-metilpiperazin-1-il)metil)-1H-1,2,4-triazol-5-tiol (T-1), fue preparado y caracterizado estructuralmente mediante difracción de rayos X de monocristal . El estudio de la naturaleza de los enlaces H con azufre revela que la estabilización debido a la contribución de la polarización juega un papel significativo .
Ingeniería de Cristales
El compuesto puede ser usado en el campo de la ingeniería de cristales . El estudio y análisis de las interacciones intermoleculares juega un papel muy fundamental en este campo. Facilita el diseño de nuevos materiales con propiedades y características deseables .
Industrias Farmacéuticas
La naturaleza de las interacciones intermoleculares en un cristal depende del tipo de átomos donadores y aceptores presentes en una molécula en particular . Esto es de gran importancia para las industrias farmacéuticas .
Compuestos Orgánicos de Flúor
Las interacciones intermoleculares débiles que involucran flúor orgánico han recibido especial atención debido a su pequeño tamaño, electronegatividad y carácter lipofílico . Más del 50% de los medicamentos farmacéuticos contienen flúor, por lo que la caracterización estructural de estos compuestos se vuelve muy importante .
Producción de Insecticidas
El compuesto puede ser usado en la producción de insecticidas . Por ejemplo, la Beta-ciflutrina, un insecticida piretroide, es altamente tóxico para los peces, los invertebrados acuáticos, las plantas acuáticas y las abejas melíferas, pero ligeramente menos tóxico para las aves, las algas y las lombrices de tierra .
Síntesis Química
El compuesto puede ser usado en la síntesis química . Por ejemplo, se utiliza en la síntesis de Flumetrina, un insecticida piretroide .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that the compound can undergo reactions at the benzylic position . The benzylic position is a specific carbon in the molecule that is next to a benzene ring . This position is often the site of various chemical reactions due to its unique properties .
Mode of Action
(4-Fluoro-3-phenoxyphenyl)methanol interacts with its targets primarily through chemical reactions at the benzylic position . These reactions can involve various mechanisms, such as free radical reactions, nucleophilic substitution, and oxidation . The exact changes resulting from these interactions depend on the specific reaction conditions and the presence of other compounds .
Biochemical Pathways
The compound’s ability to undergo reactions at the benzylic position suggests that it may influence pathways involving benzylic compounds . The downstream effects of these interactions would depend on the specific pathways and the roles of the benzylic compounds within them .
Pharmacokinetics
For instance, its relatively small size and the presence of a fluorine atom could potentially influence its absorption and distribution within the body
Result of Action
Given the compound’s ability to undergo reactions at the benzylic position, it may cause changes in the structure or function of molecules that contain a benzylic position . The exact effects would depend on the specific molecules and cells involved .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-Fluoro-3-phenoxyphenyl)methanol. Factors such as temperature, pH, and the presence of other compounds can affect the rate and extent of the compound’s reactions at the benzylic position . Additionally, environmental conditions can influence the compound’s stability, potentially affecting its ability to interact with its targets .
Propiedades
IUPAC Name |
(4-fluoro-3-phenoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-12-7-6-10(9-15)8-13(12)16-11-4-2-1-3-5-11/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXDRIJUGWOQTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512099 | |
| Record name | (4-Fluoro-3-phenoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68359-53-5 | |
| Record name | (4-Fluoro-3-phenoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


